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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions, most notably in cancer.[1][2][3]

Tumors, beyond a certain size, require a dedicated blood supply to provide oxygen and

nutrients for their growth, invasion, and metastasis.[4] This process, termed tumor

angiogenesis, is often dysregulated and chaotic.[4] Central to this process is the Vascular

Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (VEGFR2) being

the primary mediator of the angiogenic signal in endothelial cells.[5]

VEGF-A, a potent pro-angiogenic factor often secreted by tumor cells in response to hypoxia,

binds to and activates VEGFR2 on the surface of vascular endothelial cells.[6][7] This

activation initiates a cascade of intracellular signaling events that drive endothelial cell

proliferation, migration, survival, and increased vascular permeability—hallmarks of

angiogenesis.[5] Given its pivotal role, VEGFR2 has become a major therapeutic target for anti-

angiogenic cancer therapies.[3][8] This technical guide provides an in-depth exploration of

VEGFR2's structure, signaling mechanisms, and role in tumor angiogenesis, along with key

experimental protocols and quantitative data for researchers in the field.

VEGFR2: Structure and Activation Mechanism
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VEGFR2, also known as Kinase Insert Domain Receptor (KDR) in humans or Fetal Liver

Kinase 1 (Flk-1) in mice, is a transmembrane receptor tyrosine kinase (RTK).[9][10] Its

structure is crucial for its function and is comprised of several distinct domains.

Extracellular Domain (ECD): Contains seven immunoglobulin (Ig)-like domains. The second

and third Ig-like domains are directly involved in binding the VEGF-A ligand.[11][6]

Transmembrane Domain (TMD): A single-pass alpha-helical segment that anchors the

receptor in the cell membrane.

Intracellular Domain (ICD): Contains a juxtamembrane domain, a catalytic tyrosine kinase

domain split by a kinase insert domain, and a C-terminal tail.[11][6]

Activation of VEGFR2 is a multi-step process initiated by the binding of a dimeric VEGF-A

ligand.[6][7]

Ligand Binding: VEGF-A binds to the Ig-like domains 2 and 3 of two separate VEGFR2

monomers.[11][6]

Dimerization: This binding event induces a conformational change and promotes the

formation of a stable receptor homodimer.[6][12][13] Recent studies suggest that VEGFR2

can form dimers even in the absence of a ligand, and ligand binding induces a

conformational switch in these pre-formed dimers to an active state.[12]

Trans-Autophosphorylation: Dimerization brings the intracellular kinase domains into close

proximity, allowing for trans-autophosphorylation of specific tyrosine residues within the

activation loop and other parts of the intracellular domain.[6] This phosphorylation

dramatically increases the receptor's kinase activity.[6][14]
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Caption: VEGFR2 Activation by VEGF-A Ligand Binding.
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VEGFR2 Signaling Pathways in Angiogenesis
Once activated, phosphorylated VEGFR2 acts as a docking site for various adaptor proteins

and signaling molecules, initiating multiple downstream pathways that orchestrate the complex

process of angiogenesis.[2][11][5] The two most critical pathways are the PLCγ-PKC-MAPK

cascade and the PI3K-Akt pathway.

PLCγ-PKC-MAPK Pathway
This pathway is a major driver of endothelial cell proliferation.[11][10]

PLCγ Activation: The phosphorylated tyrosine residue Y1175 on VEGFR2 serves as a

docking site for Phospholipase C gamma (PLCγ).[11][5]

Second Messenger Production: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

PKC and MAPK Activation: DAG activates Protein Kinase C (PKC), which in turn activates

the Raf-MEK-ERK (MAPK) cascade.[15]

Gene Expression: Activated ERK translocates to the nucleus to phosphorylate transcription

factors, leading to the expression of genes required for cell cycle progression and

proliferation.[11][6]

PI3K-Akt Pathway
This pathway is primarily responsible for promoting endothelial cell survival, migration, and

vascular permeability.[11][14][16]

PI3K Activation: VEGFR2 activation leads to the recruitment and activation of

Phosphatidylinositol 3-kinase (PI3K). This can occur through various adaptor proteins like

SHB or via activation of other kinases like Src.[11][5][17]

Akt Phosphorylation: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol

(3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt

(also known as Protein Kinase B).[11][6]
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Cell Survival and Permeability: Akt promotes cell survival by inhibiting apoptotic proteins. It

also increases vascular permeability by phosphorylating and activating endothelial nitric

oxide synthase (eNOS), leading to nitric oxide (NO) production.[14][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://www.ahajournals.org/doi/10.1161/01.res.0000022200.71892.9f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8476575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proliferation Pathway Survival & Permeability Pathway

Activated
VEGFR2 Dimer

PLCγ

pY1175

PI3K

pY951

PKC

Raf

MEK

ERK (MAPK)

Cell Proliferation

Akt

eNOS
Cell Survival

(Anti-Apoptosis)

Vascular Permeability

Click to download full resolution via product page

Caption: Major VEGFR2 Downstream Signaling Pathways.
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Quantitative Insights into VEGFR2 in Tumor
Angiogenesis
Quantitative analysis is essential for understanding the dynamics of VEGFR2 signaling and for

the development of effective therapeutics.

Table 1: Ligand Binding and Kinase Activity

Parameter
Ligand/Substr
ate

Value Cell/System Reference

Binding Affinity

(Kd)
VEGF-A₁₆₅ ~75-125 pM Endothelial Cells [18]

Dimerization Kd
Isolated D7

domain
>100 µM In vitro [19]

Ligand-induced

Phosphorylation
VEGF-A ~10-fold increase In vitro [6]

Table 2: VEGFR2 Expression in Human Cancers Data represents examples and can vary

significantly between studies and tumor subtypes.

Cancer Type

VEGFR2
Expression in
Tumor
Endothelium vs.
Normal Tissue

Method Reference

Squamous Cell

Carcinoma

Low VEGFR2

(inversely correlated

with high VEGFR1)

Tissue Microarray [20]

Lung Cancer
Correlated with

microvessel density
Immunohistochemistry [21]

Breast Cancer
Correlated with

microvessel density
Immunohistochemistry [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.researchgate.net/publication/324722742_Molecular_Pharmacology_of_VEGF-A_Isoforms_Binding_and_Signalling_at_VEGFR2
https://pmc.ncbi.nlm.nih.gov/articles/PMC3174036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7701214/
https://www.bohrium.com/paper-details/vegf-dependent-tumor-angiogenesis-requires-inverse-and-reciprocal-regulation-of-vegfr1-and-vegfr2/811827819926519811-4950
https://www.pubcompare.ai/protocol/Uc5j1YwB4C3bMWOeaDYZ/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8476575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Efficacy of Selected FDA-Approved VEGFR2 Inhibitors

Drug Name Type
Mechanism of
Action

Approved Cancers
(Examples)

Ramucirumab Monoclonal Antibody

Binds to VEGFR2

ECD, blocking VEGF-

A binding

Gastric, Lung,

Colorectal

Sunitinib Small Molecule TKI

Inhibits kinase activity

of VEGFR2 and other

RTKs

Renal Cell Carcinoma,

GIST

Sorafenib Small Molecule TKI

Inhibits kinase activity

of VEGFR2 and other

RTKs

Renal Cell Carcinoma,

Hepatocellular

Carcinoma

Axitinib Small Molecule TKI

Potent and selective

inhibitor of VEGFRs 1,

2, and 3

Renal Cell Carcinoma

[Note: TKI = Tyrosine Kinase Inhibitor; GIST = Gastrointestinal Stromal Tumor. Efficacy data

such as IC50 or clinical outcomes are highly specific to the study and context and are not

generalized here.][3][8]

Experimental Protocols for Studying VEGFR2
A variety of in vitro and in vivo assays are used to investigate the role of VEGFR2 in

angiogenesis.

Protocol: Immunohistochemistry (IHC) for VEGFR2 in
Paraffin-Embedded Tumors
This method is used to visualize and quantify VEGFR2 expression and localization within the

tumor microenvironment.

Objective: To detect VEGFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue

sections.
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Materials:

FFPE tumor tissue slides (3-5 µm sections)

Xylene and graded ethanol series (100%, 95%, 70%)

Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)

Peroxidase blocking solution (e.g., 3% H₂O₂)

Blocking buffer (e.g., Normal Goat Serum)

Primary antibody: Rabbit anti-VEGFR2

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Phosphate Buffered Saline with Tween 20 (PBST)

Procedure:

Deparaffinization and Rehydration:

Bake slides at 60°C for at least 30 minutes.[22]

Immerse slides in xylene (3 changes, 5 min each).

Rehydrate through a graded ethanol series: 100% (2 changes), 95% (2 changes), 70% (1

change), 5 min each.[22]

Wash twice in deionized water.

Antigen Retrieval:

Heat sections in Sodium Citrate Buffer (pH 6.0) at 95-100°C for 15-20 minutes in a

microwave or water bath.[21][22]
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Allow slides to cool to room temperature (approx. 20 min).

Staining:

Quench endogenous peroxidase activity with 3% H₂O₂ for 5-30 minutes.[21][22]

Wash with PBST.

Block non-specific binding sites with Normal Goat Serum for 30-60 minutes.[21][22]

Incubate with primary anti-VEGFR2 antibody (e.g., 1:100 dilution) overnight at 4°C.[22]

Wash with PBST.

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.[21][23]

Wash with PBST.

Detection and Counterstaining:

Apply DAB substrate and incubate until brown color develops (monitor under a

microscope).[22]

Stop the reaction by rinsing with deionized water.

Counterstain with Hematoxylin for 1-5 minutes.[22]

"Blue" the sections in tap water or a buffer solution.

Dehydration and Mounting:

Dehydrate slides through a graded ethanol series and xylene.

Coverslip with mounting medium.

Data Analysis: Stained slides are analyzed microscopically. VEGFR2 expression is often

scored based on staining intensity and the percentage of positive endothelial cells. Automated

image analysis systems can provide quantitative scoring.[21]
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Caption: Experimental Workflow for Immunohistochemistry (IHC).
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In Vivo Angiogenesis Assays
Chick Chorioallantoic Membrane (CAM) Assay: A widely used method where a test

substance is applied to the CAM of a developing chick embryo. The angiogenic response is

quantified by counting the number of blood vessels converging towards the substance.[1]

Corneal Micropocket Assay: An angiogenic inducer is implanted into a surgically created

pocket in the avascular cornea of a rodent. The growth of new blood vessels from the limbal

vasculature is measured over time.[24][25]

Subcutaneous Matrigel Plug Assay: Matrigel, a basement membrane extract, mixed with

tumor cells or pro-angiogenic factors is injected subcutaneously into a mouse. The gel

solidifies, and after a period, the plug is excised and the extent of vascularization is

quantified, often by measuring hemoglobin content or by histological analysis.[25]

Tumor Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically

into immunodeficient mice. The growth of the tumor and the development of its vasculature

can be monitored. This model is crucial for testing the efficacy of anti-angiogenic drugs.[1]

[26]

Therapeutic Targeting of VEGFR2 in Cancer
Given its central role in tumor angiogenesis, inhibiting VEGFR2 signaling is a cornerstone of

many modern cancer therapies.[2][3] The primary strategies involve:

Monoclonal Antibodies: These agents, like Ramucirumab, bind to the extracellular domain of

VEGFR2, physically blocking the binding of VEGF-A and preventing receptor activation.[8]

Small Molecule Tyrosine Kinase Inhibitors (TKIs): Drugs such as Sunitinib, Sorafenib, and

Axitinib are cell-permeable and bind to the ATP-binding pocket of the intracellular kinase

domain.[8] This prevents autophosphorylation and the activation of downstream signaling

pathways.[8] Many of these TKIs are multi-targeted, inhibiting other kinases in addition to

VEGFR2.

VEGF-A Ligand Traps: Agents like Aflibercept are fusion proteins that act as decoy

receptors, binding to circulating VEGF-A and preventing it from reaching VEGFR2 on the

endothelial cell surface.[8]
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Conclusion
VEGFR2 is the principal transducer of pro-angiogenic signals in the tumor microenvironment.

Its activation by VEGF-A triggers a well-defined set of signaling cascades—primarily the PLCγ-

MAPK and PI3K-Akt pathways—that culminate in the proliferation, migration, and survival of

endothelial cells, ultimately fueling tumor growth and metastasis. The detailed understanding of

these molecular mechanisms has paved the way for a class of targeted anti-angiogenic

therapies that have become integral to the treatment of various cancers. Future research will

continue to focus on overcoming resistance to these therapies and identifying novel ways to

modulate the VEGFR2 signaling axis for improved patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current methods for assaying angiogenesis in vitro and in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional
insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological
Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]

5. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC
[pmc.ncbi.nlm.nih.gov]

6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role -
PMC [pmc.ncbi.nlm.nih.gov]

7. assaygenie.com [assaygenie.com]

8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b8476575?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12106596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12106596/
https://pubmed.ncbi.nlm.nih.gov/33076807/
https://pubmed.ncbi.nlm.nih.gov/33076807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5979509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5979509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7701214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7701214/
https://www.assaygenie.com/blog/vegf-a-vegfr-2-signaling
https://synapse.patsnap.com/article/what-are-vegfr2-antagonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8476575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in
Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC
[pmc.ncbi.nlm.nih.gov]

11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and
Pathological Role [frontiersin.org]

12. VEGFR-2 conformational switch in response to ligand binding - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

15. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and
calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

16. ahajournals.org [ahajournals.org]

17. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC
[pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process -
PMC [pmc.ncbi.nlm.nih.gov]

20. vegf-dependent-tumor-angiogenesis-requires-inverse-and-reciprocal-regulation-of-
vegfr1-and-vegfr2 - Ask this paper | Bohrium [bohrium.com]

21. pubcompare.ai [pubcompare.ai]

22. urmc.rochester.edu [urmc.rochester.edu]

23. cancer.wisc.edu [cancer.wisc.edu]

24. Assessment methods for angiogenesis and current approaches for its quantification -
PMC [pmc.ncbi.nlm.nih.gov]

25. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

26. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization
in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]

To cite this document: BenchChem. [The Role of VEGFR2 in Tumor Angiogenesis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8476575#the-role-of-vegfr2-in-tumor-angiogenesis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3411125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3411125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3411125/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.599281/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.599281/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4829425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4829425/
https://www.researchgate.net/figure/The-mechanism-of-ligand-induced-VEGFR-dimerization-and-activation-A-Comparison-of-the_fig7_258310440
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2017.00048/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2017.00048/full
https://www.ahajournals.org/doi/10.1161/01.res.0000022200.71892.9f
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3368856/
https://www.researchgate.net/publication/324722742_Molecular_Pharmacology_of_VEGF-A_Isoforms_Binding_and_Signalling_at_VEGFR2
https://pmc.ncbi.nlm.nih.gov/articles/PMC3174036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3174036/
https://www.bohrium.com/paper-details/vegf-dependent-tumor-angiogenesis-requires-inverse-and-reciprocal-regulation-of-vegfr1-and-vegfr2/811827819926519811-4950
https://www.bohrium.com/paper-details/vegf-dependent-tumor-angiogenesis-requires-inverse-and-reciprocal-regulation-of-vegfr1-and-vegfr2/811827819926519811-4950
https://www.pubcompare.ai/protocol/Uc5j1YwB4C3bMWOeaDYZ/
https://www.urmc.rochester.edu/MediaLibraries/URMCMedia/musculoskeletal-research/core-services/histology/documents/VEGFR2-IHC.pdf
https://cancer.wisc.edu/research/wp-content/uploads/2022/01/UWCCC-EAPL_IHC_Protocols_December2021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3933145/
https://experiments.springernature.com/articles/10.1007/978-1-4939-2297-0_17
https://experiments.springernature.com/articles/10.1007/978-1-4939-2297-0_17
https://www.benchchem.com/product/b8476575#the-role-of-vegfr2-in-tumor-angiogenesis
https://www.benchchem.com/product/b8476575#the-role-of-vegfr2-in-tumor-angiogenesis
https://www.benchchem.com/product/b8476575#the-role-of-vegfr2-in-tumor-angiogenesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8476575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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